![molecular formula C12H14BrNO2 B15160043 tert-Butyl [(2-bromophenyl)methylidene]carbamate CAS No. 779342-74-4](/img/structure/B15160043.png)
tert-Butyl [(2-bromophenyl)methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(2-bromophenyl)methylidene]carbamate is an organic compound that plays a significant role in organic synthesis. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The compound is known for its ability to introduce bromobenzene groups in organic synthesis reactions, which is crucial for constructing aromatic rings or synthesizing heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(2-bromophenyl)methylidene]carbamate typically involves the transesterification of bromoaniline and bromo-tert-butanol (tert-butyl bromide) in the presence of sodium carbonate to obtain the intermediate product tert-butyl-N-(2-bromophenyl)carbamate. This intermediate product is then catalytically reacted with sodium bicarbonate in propyl carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(2-bromophenyl)methylidene]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.
Sodium Carbonate and Sodium Bicarbonate: These reagents are used in the synthesis of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted aromatic compounds.
Scientific Research Applications
tert-Butyl [(2-bromophenyl)methylidene]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms involving bromobenzene groups.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [(2-bromophenyl)methylidene]carbamate involves its ability to introduce bromobenzene groups into organic molecules. This introduction is crucial for the construction of aromatic rings and the synthesis of heterocyclic compounds. The compound interacts with specific molecular targets and pathways, facilitating the formation of desired products in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound used in organic synthesis with similar properties.
tert-Butyl bromide: Used to introduce tert-butyl groups in organic synthesis.
tert-Butyl [2-(bromomethyl)phenoxy]acetate: A related compound with similar applications.
Uniqueness
tert-Butyl [(2-bromophenyl)methylidene]carbamate is unique due to its specific ability to introduce bromobenzene groups, which is essential for constructing aromatic rings and synthesizing heterocyclic compounds. This property makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Properties
CAS No. |
779342-74-4 |
|---|---|
Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
tert-butyl N-[(2-bromophenyl)methylidene]carbamate |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-8H,1-3H3 |
InChI Key |
SDNPVLAGSVHYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
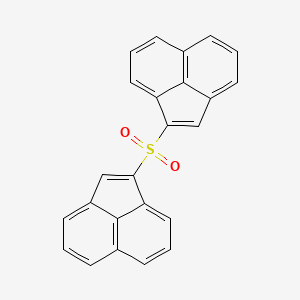
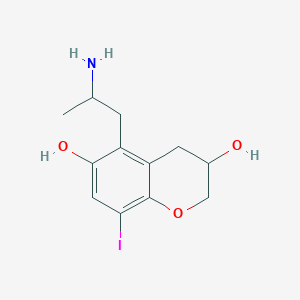
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
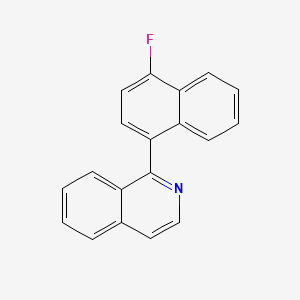
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
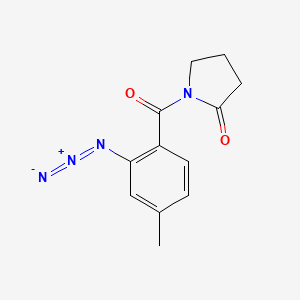
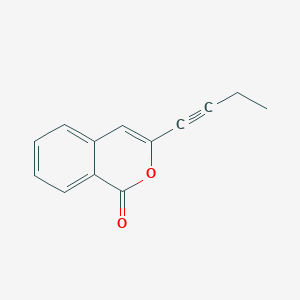
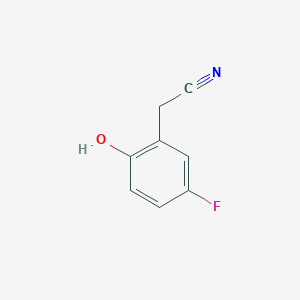
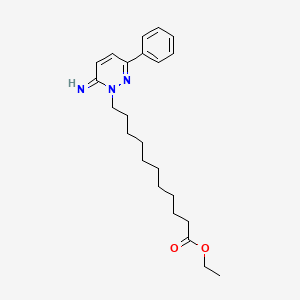
![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)
